2-Nitro-4-(trifluoromethyl)mandelic acid

Beschreibung

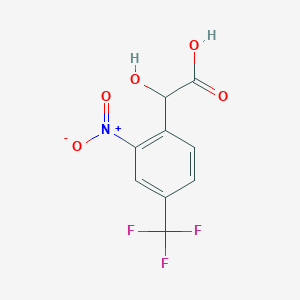

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H6F3NO5 |

|---|---|

Molekulargewicht |

265.14 g/mol |

IUPAC-Name |

2-hydroxy-2-[2-nitro-4-(trifluoromethyl)phenyl]acetic acid |

InChI |

InChI=1S/C9H6F3NO5/c10-9(11,12)4-1-2-5(7(14)8(15)16)6(3-4)13(17)18/h1-3,7,14H,(H,15,16) |

InChI-Schlüssel |

UEDMDOKVFLJWPP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C(C(=O)O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Nitro 4 Trifluoromethyl Mandelic Acid and Its Derivatives

Strategies for Carbon-Carbon Bond Formation at the α-Position

The formation of the carbon-carbon bond adjacent to the aromatic ring is a critical step in the synthesis of 2-Nitro-4-(trifluoromethyl)mandelic acid. This section explores two primary methodologies: the cyanohydrin pathway and direct carboxylation reactions.

Cyanohydrin Pathway from Aromatic Aldehydes

A well-established route to mandelic acids involves the formation and subsequent hydrolysis of a cyanohydrin intermediate. google.comresearchgate.netgoogle.com This two-step process begins with the addition of a cyanide nucleophile to an aromatic aldehyde, followed by the hydrolysis of the resulting nitrile group to a carboxylic acid. organic-chemistry.orgresearchgate.net

The synthesis of this compound via the cyanohydrin pathway commences with the corresponding aromatic aldehyde, 2-Nitro-4-(trifluoromethyl)benzaldehyde (B33803). This aldehyde serves as the foundational electrophile for the initial nucleophilic attack by a cyanide agent. The electron-withdrawing nature of the nitro and trifluoromethyl groups on the aromatic ring enhances the electrophilicity of the carbonyl carbon, facilitating the addition reaction. A related process has been documented where 2-nitro-4-(trifluoromethyl)benzaldehyde is used as a raw material to react with hydroxylamine (B1172632) hydrochloride to produce 2-nitro-4-(trifluoromethyl)benzaldehyde oxime, which is then dehydrated to the corresponding benzonitrile.

Trimethylsilyl (B98337) cyanide (TMSCN) is a widely used and effective cyanating agent for the formation of cyanohydrins from aldehydes and ketones. d-nb.info It serves as a less hazardous alternative to hydrogen cyanide (HCN). d-nb.info The reaction of an aldehyde with TMSCN results in the formation of an O-silylated cyanohydrin. d-nb.info This protected intermediate is generally more stable and prevents the reversible elimination of cyanide that can occur under basic conditions. The reaction is often catalyzed by a Lewis acid or other activators to enhance the rate and efficiency of the cyanosilylation of the carbonyl group.

The general reaction for the cyanosilylation of an aromatic aldehyde is presented in the table below, illustrating the formation of the O-trimethylsilyl-mandelonitrile intermediate.

Table 1: Generalized Cyanosilylation of Aromatic Aldehydes

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | Aromatic Aldehyde (e.g., 2-Nitro-4-(trifluoromethyl)benzaldehyde) | Trimethylsilyl cyanide (TMSCN), Catalyst (optional) | O-trimethylsilyl-cyanohydrin |

The final step in the cyanohydrin pathway is the hydrolysis of the nitrile functional group of the cyanohydrin intermediate to a carboxylic acid. organic-chemistry.org This transformation is typically achieved under acidic or basic conditions, with acidic hydrolysis being common. organic-chemistry.orgresearchgate.net The O-silyl group is concurrently cleaved during the workup. The reaction involves heating the cyanohydrin with an aqueous acid, such as hydrochloric acid (HCl), which protonates the nitrogen atom of the nitrile, making the carbon atom more susceptible to nucleophilic attack by water. Subsequent tautomerization and hydrolysis yield the carboxylic acid and ammonium (B1175870) chloride as a byproduct. google.com This hydrolysis step completes the synthesis of the mandelic acid derivative.

Table 2: Hydrolysis of Cyanohydrin Intermediate

| Step | Starting Material | Conditions | Product |

|---|---|---|---|

| 2 | O-trimethylsilyl-cyanohydrin | Aqueous Acid (e.g., HCl), Heat | α-Hydroxy Carboxylic Acid (Mandelic Acid Derivative) |

Carboxylation Reactions

An alternative approach to forming the α-hydroxy acid moiety is through the direct carboxylation of a suitable precursor. This method involves the formation of a carbon-carbon bond by introducing carbon dioxide (CO₂) as the carboxyl group source.

A notable carboxylation strategy involves the use of α-acetoxy stannane (B1208499) intermediates. This method allows for the synthesis of mandelic acid derivatives in excellent yields under ambient CO₂ pressure. The process begins with the formation of an α-acetoxy stannane from an aldehyde. This intermediate then undergoes carboxylation, activated by a fluoride (B91410) source such as cesium fluoride (CsF), to incorporate carbon dioxide.

The general applicability of this method to various aromatic aldehydes suggests its potential for the synthesis of this compound, although specific examples with this substitution pattern are not detailed in the primary literature. The yields for this transformation are generally high for a range of substituted benzaldehydes.

Table 3: Synthesis of Mandelic Acid Derivatives via Carboxylation of α-Acetoxy Stannanes

| Substrate (ArCHO) | Yield of Mandelic Acid Derivative (%) |

|---|---|

| C₆H₅CHO | 97 |

| 4-MeOC₆H₄CHO | 97 |

| 4-CF₃C₆H₄CHO | 95 |

| 4-ClC₆H₄CHO | 95 |

| 2-NaphthylCHO | 98 |

Data is representative of the yields obtained for various substituted mandelic acid derivatives using this methodology.

Aromatic Ring Functionalization Strategies

The construction of the substituted aromatic core of this compound relies on established and modern functionalization techniques. These include the introduction of substituents through electrophilic and nucleophilic aromatic substitution, as well as advanced C-H functionalization methods.

Electrophilic Aromatic Substitution (e.g., Nitration)

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for modifying aromatic systems. wikipedia.org In the context of synthesizing this compound, nitration is the key step for introducing the nitro (-NO₂) group onto the benzene (B151609) ring. This is typically achieved by treating the precursor, 4-(trifluoromethyl)mandelic acid, with a nitrating agent, such as a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). oneonta.edu The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. nih.govscirp.org

The general mechanism involves the attack of the electron-rich aromatic ring on the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. wikipedia.orgnih.gov Aromaticity is then restored by the loss of a proton from the carbon bearing the newly attached nitro group. wikipedia.org

When an aromatic ring already possesses substituents, their electronic properties dictate the position of subsequent electrophilic attack. wikipedia.org In the case of a 4-(trifluoromethyl)mandelic acid precursor, two groups influence the regioselectivity of nitration: the trifluoromethyl group (-CF₃) and the mandelic acid side chain (-CH(OH)COOH).

Trifluoromethyl Group (-CF₃): The -CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of fluorine. This deactivates the aromatic ring towards electrophilic attack, making the reaction slower compared to benzene. youtube.commasterorganicchemistry.com Electron-withdrawing groups are meta-directors, meaning they direct incoming electrophiles to the position meta to themselves (C3 and C5). oneonta.eduyoutube.com This is because the resonance structures of the arenium ion intermediate for meta attack are more stable than those for ortho and para attack, where the positive charge would be placed on the carbon directly attached to the deactivating group. youtube.com

Mandelic Acid Side Chain (-CH(OH)COOH): The alkyl side chain is generally considered a weakly activating group that directs incoming electrophiles to the ortho and para positions. libretexts.org

The final regiochemical outcome of the nitration is a result of the combined directing effects of these two substituents. The incoming nitro group is directed to the position that is ortho to the mandelic acid side chain and meta to the trifluoromethyl group. This leads to the desired this compound isomer. The use of solid acid catalysts like zeolites has also been explored to enhance regioselectivity, particularly to favor para-isomers in other nitration reactions. google.com

Nucleophilic Aromatic Substitution (SNAr) in Related Trifluoromethyl- and Nitro-Substituted Aromatics

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. This reaction is facilitated by the presence of strong electron-withdrawing groups, such as nitro (-NO₂) and trifluoromethyl (-CF₃) groups, positioned ortho or para to the leaving group. researchgate.netnih.gov These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

While direct SNAr on this compound itself is not a primary synthetic route, the principles are demonstrated in the synthesis of related precursors. For instance, 2-nitro-4-trifluoromethylaniline can be prepared via an SNAr reaction where 4-chloro-3-nitrobenzotrifluoride (B52861) is treated with aqueous ammonia (B1221849). google.comgoogle.com In this case, the chlorine atom acts as the leaving group, and the ammonia is the nucleophile. The reaction is driven by the strong activation provided by the adjacent nitro group and the trifluoromethyl group on the ring. google.com

The relative reactivity of leaving groups in SNAr reactions is an important consideration. Generally, fluorine is more reactive than chlorine in these substitutions. researchgate.net The reaction conditions, including the nature of the nucleophile, solvent, and temperature, significantly influence the outcome of SNAr reactions. researchgate.netresearchgate.net

C–H Functionalization and Cross-Coupling Methodologies for Mandelic Acid Derivatives

Modern synthetic chemistry has increasingly focused on the direct functionalization of carbon-hydrogen (C–H) bonds, which offers a more atom-economical approach to building complex molecules. nih.govacs.org For mandelic acid derivatives, the existing carboxylic acid functional group can be used to direct a transition metal catalyst, typically palladium, to activate a specific C–H bond on the aromatic ring. nih.govacs.org This strategy avoids the need for pre-installing a leaving group on the aromatic ring.

These methods have been developed for various transformations, including arylation, iodination, acetoxylation, and olefination, on the ortho position of the mandelic acid ring. nih.govacs.orgacs.org An important advantage of these protocols is that they can be designed to be monoselective, preventing the formation of di-substituted products, and proceed without causing epimerization at the sensitive chiral center of the mandelic acid. nih.govacs.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. In the context of mandelic acid derivatives, the carboxylate moiety can direct a palladium catalyst to selectively functionalize the ortho C–H bonds of the aromatic ring. researchgate.netnih.gov

Palladium-Catalyzed Arylation: This reaction involves coupling the mandelic acid derivative with an arylating agent, such as an aryl iodide or bromide, to form a biaryl structure. acs.org Different catalytic cycles, such as Pd(II)/Pd(IV) or Pd(II)/Pd(0), can be employed. nih.govacs.org These methods provide a direct route to ortho-arylated mandelic acids. nih.gov

Palladium-Catalyzed Olefination: Similarly, the ortho C–H bond of a mandelic acid derivative can be coupled with an alkene (olefination) to introduce a vinyl group. acs.org

A related palladium-catalyzed decarboxylative acylation has also been developed, where mandelic acid derivatives are used to acylate arenes, forming aryl ketones. rsc.orgfao.org These cross-coupling methodologies represent a versatile and efficient approach for the structural elaboration of mandelic acid systems.

| Reaction Type | Coupling Partner | Catalyst System | Key Feature | Reference |

|---|---|---|---|---|

| Arylation | Aryl Iodides | Pd(OAc)₂ / Ligand | Directs functionalization to the ortho position. | nih.govacs.org |

| Olefination | Alkenes | Pd(II) / Pd(0) catalysis | Introduces a vinyl group at the ortho position. | acs.org |

| Acetoxylation | Ac₂O | Pd(OAc)₂ | Introduces an acetoxy group at the ortho position. | nih.govacs.org |

| Iodination | N-Iodosuccinimide (NIS) | Pd(OAc)₂ | Introduces an iodine atom at the ortho position. | nih.govacs.org |

Enantioselective Synthesis and Chiral Resolution Techniques

This compound contains a stereocenter at the α-carbon, meaning it exists as a pair of enantiomers. The synthesis of a single enantiomer is often crucial for biological applications. This can be achieved either by synthesizing the desired enantiomer directly (enantioselective synthesis) or by separating the enantiomers from a racemic mixture (chiral resolution).

A common enantioselective route begins with the corresponding aldehyde, 2-nitro-4-(trifluoromethyl)benzaldehyde. The stereoselective addition of a cyanide source, such as trimethylsilyl cyanide (TMSCN), is facilitated by a chiral catalyst (e.g., chiral vanadium or titanium complexes) to form a cyanohydrin intermediate with high enantiomeric excess. Subsequent hydrolysis of the nitrile group under acidic conditions yields the desired mandelic acid, typically with retention of stereochemistry. Biocatalytic methods, using enzymes like (R)-specific oxynitrilases, have also been employed for the enantioselective synthesis of mandelic acid and its derivatives. researchgate.net

Chiral resolution is an alternative approach where a racemic mixture of the mandelic acid is separated. Common methods include:

Diastereomeric Salt Formation: The racemic acid is reacted with a chiral base (a resolving agent), such as a chiral amine (e.g., α-methylbenzylamine, cinchonine, or brucine). google.com This forms a pair of diastereomeric salts which have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. google.comnih.gov After separation, the acid is regenerated from the salt.

Enzymatic Resolution: Enzymes, particularly lipases, can selectively catalyze reactions on one enantiomer of a mandelic acid derivative. For example, a lipase (B570770) might selectively acylate the hydroxyl group of one enantiomer in a racemic mixture, allowing the acylated product and the unreacted enantiomer to be separated.

Chromatographic Separation: Chiral chromatography, using a stationary phase containing a chiral selector (e.g., permethylated cyclodextrins), can be used to separate the enantiomers of mandelic acid derivatives. mdpi.comnih.gov The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and enabling their separation. mdpi.com

| Method | Principle | Example Resolving Agent/System | Reference |

|---|---|---|---|

| Diastereomeric Salt Formation | Formation of diastereomeric salts with different solubilities. | Chiral amines (e.g., α-methylbenzylamine, cinchonine). | google.com |

| Enzymatic Resolution | Enzyme-catalyzed selective reaction of one enantiomer. | Lipases (e.g., from Pseudomonas cepacia) for transesterifications. | |

| Chiral Chromatography | Differential interaction with a chiral stationary phase. | Permethylated cyclodextrin (B1172386) selectors in gas chromatography (GC). | mdpi.comnih.gov |

| Enantiospecific Co-crystallization | Formation of a co-crystal with a chiral co-former. | Levetiracetam for halogenated mandelic acids. | nih.gov |

Asymmetric Catalysis in Cyanohydrin Formation

A primary route to chiral mandelic acids is the asymmetric addition of a cyanide source to the parent aldehyde, in this case, 2-nitro-4-(trifluoromethyl)benzaldehyde. This reaction forms a chiral cyanohydrin, which can then be hydrolyzed to the desired mandelic acid. The success of this approach hinges on the use of a chiral catalyst to control the stereochemical outcome of the cyanide addition.

Chiral metal complexes, particularly those involving salen ligands with titanium(IV) and vanadium(IV/V), are highly effective catalysts for the asymmetric synthesis of cyanohydrins from aromatic aldehydes. nih.govnih.gov These catalysts function as Lewis acids, activating the aldehyde by coordinating to the carbonyl oxygen, thereby facilitating the enantioselective attack of the nucleophilic cyanide source, such as trimethylsilyl cyanide (TMSCN).

Vanadium(IV)-salen complexes have been shown to be particularly efficient, sometimes requiring as little as 0.1 mol% of the catalyst to achieve high enantioselectivity in converting aromatic aldehydes to their corresponding cyanohydrins. nih.gov In studies comparing titanium and vanadium catalysts for similar transformations, vanadium complexes often exhibit higher enantioselectivity, though sometimes with lower reactivity. nih.gov The general mechanism involves the formation of a chiral catalyst-aldehyde complex, which directs the incoming cyanide nucleophile to one face of the carbonyl group.

The table below summarizes representative results for the asymmetric cyanosilylation of benzaldehyde (B42025) derivatives using titanium and vanadium-based salen catalysts, illustrating their general effectiveness for this class of substrates.

| Catalyst Type | Aldehyde Substrate | Catalyst Loading (mol%) | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) |

| (salen)VO | Benzaldehyde | 0.1 | RT | 95 | 85 |

| (salen)TiCl₂ | Benzaldehyde | 1 | RT | 100 | 62 |

| (salen)VO(OEt) | p-Nitrobenzaldehyde | 3 | 0 | 90 | 83 |

Data compiled from studies on analogous aromatic aldehydes. nih.govnih.gov

In addition to metal-based systems, organocatalysis has emerged as a powerful tool for asymmetric synthesis. beilstein-journals.org Bifunctional organocatalysts, such as those based on cinchona alkaloids or incorporating a (thio)urea moiety alongside a basic amine group, are particularly effective. nih.govrsc.org These catalysts operate through a dual-activation mechanism. The thiourea (B124793) group, acting as a hydrogen-bond donor, activates the electrophile (the aldehyde), while the amine group, acting as a Lewis base, activates the nucleophile (the cyanide source). rsc.org

For the synthesis of cyanohydrins, chiral bifunctional thiourea catalysts can activate both the 2-nitro-4-(trifluoromethyl)benzaldehyde and the cyanide source, facilitating a highly organized, enantioselective transition state. This approach avoids the use of metals, which can be advantageous in terms of cost, toxicity, and ease of removal from the final product. Research in this area has shown that Jacobsen-type thiourea catalysts are highly efficient for related conjugate additions to nitroolefins, achieving excellent enantioselectivity (up to 98% ee) through a similar hydrogen-bonding activation mechanism. organic-chemistry.org

Dynamic Kinetic Resolution (DKR) and Racemization Studies for Mandelic Acids

Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture entirely into a single, desired enantiomer, thereby overcoming the 50% theoretical yield limit of traditional kinetic resolution. nih.govwikipedia.org This process combines a rapid, in-situ racemization of the starting material with a highly enantioselective reaction that consumes only one of the enantiomers. wikipedia.org

For a racemic mixture of this compound, a DKR process would require a catalyst or conditions that facilitate the rapid interconversion between the (R)- and (S)-enantiomers. The racemization of mandelic acids under acidic conditions is proposed to occur via protonation of the α-hydroxyl group, followed by a displacement with water, which leads to inversion of the stereocenter. cardiff.ac.uk

A successful chemoenzymatic DKR process has been demonstrated for racemic mandelic acid itself, combining enzymatic racemization using mandelate (B1228975) racemase with diastereomeric salt crystallization of the desired (R)-enantiomer. rsc.org This integrated approach allows the unwanted (S)-enantiomer to be continuously converted back into the racemic mixture by the enzyme, from which the (R)-enantiomer is selectively removed by crystallization, driving the equilibrium towards a high yield of the desired product. rsc.org Such a strategy could be adapted for substituted mandelic acids like the 2-nitro-4-(trifluoromethyl) derivative.

Diastereomeric Salt Crystallization for Enantiomer Separation

A classical and industrially viable method for resolving racemic acids is through the formation of diastereomeric salts using a chiral resolving agent. For racemic this compound, a chiral amine base would be used as the resolving agent. The reaction produces a pair of diastereomeric salts, (R)-acid·(R)-base and (S)-acid·(R)-base, which possess different physical properties, most importantly, different solubilities in a given solvent. nih.gov

This difference in solubility allows for the selective crystallization of the less soluble diastereomeric salt, which can then be isolated by filtration. Subsequent treatment of the isolated salt with a strong acid liberates the enantiomerically pure mandelic acid. The success of this method is highly dependent on the choice of the resolving agent and the crystallization solvent. nih.govresearchgate.net Studies on various halogenated mandelic acids have shown that chiral N-substituted 2-amino-2-phenylethanols are effective resolving agents. nih.gov The specific interactions within the crystal lattice, including hydrogen bonding and the inclusion of solvent molecules, play a crucial role in stabilizing the salt and enhancing the separation efficiency. nih.govresearchgate.net

The table below provides examples of resolving agents used for the separation of analogous mandelic acid derivatives.

| Racemic Acid | Resolving Agent | Outcome |

| o-Chloromandelic Acid | N-methyl-2-amino-1,2-diphenylethanol | High separation ability |

| p-Chloromandelic Acid | (R)-phenylethylamine | Successful resolution |

| Halogenated Mandelic Acids | Levetiracetam | Enantiospecific co-crystal formation |

Data compiled from resolution studies on analogous mandelic acids. nih.govnih.gov

Chemical Reactivity and Mechanistic Investigations of 2 Nitro 4 Trifluoromethyl Mandelic Acid

Photochemical Transformations

Research into the photochemical properties of trifluoromethyl-substituted mandelic acids has revealed that they undergo highly efficient photodecarboxylation (PDC) when irradiated in a basic aqueous solution. researchgate.net While a detailed mechanistic study specifically for 2-Nitro-4-(trifluoromethyl)mandelic acid is not extensively documented, the behavior of analogous compounds provides significant insights. A study of eight different CF3-substituted phenylacetic and mandelic acids demonstrated quantum yields for photodecarboxylation ranging from 0.37 to 0.74. researchgate.net

Table 1: Photodecarboxylation of CF3-Substituted Phenylacetic and Mandelic Acids

| Compound Type | Quantum Yield (Φ) | Primary Intermediate | Final Product |

|---|---|---|---|

| CF3-substituted phenylacetic acids | 0.37–0.74 | Benzylic carbanion | Trifluoromethyltoluenes |

| CF3-substituted mandelic acids | 0.37–0.74 | Benzylic carbanion | Trifluoromethylbenzyl alcohols |

Data sourced from a study on eight CF3-substituted phenylacetic and mandelic acids, indicating the likely pathway for this compound. researchgate.net

The trifluoromethyl (-CF3) group plays a crucial role in facilitating the excited-state ionic photodecarboxylation of mandelic acids. researchgate.net Its strong electron-withdrawing nature significantly influences the electronic properties of the aromatic ring and the stability of reaction intermediates. This electronic influence enhances the efficiency of the decarboxylation process. researchgate.net The presence of the -CF3 group is thought to stabilize the benzylic carbanion intermediate formed after the loss of CO2, thereby promoting the forward reaction.

While the nitro group is also a strong electron-withdrawing group, its own photochemical activity, including the potential for photoreduction or rearrangement, could lead to more complex excited-state dynamics. The interplay between the nitro and trifluoromethyl groups on the excited state potential energy surface would ultimately determine the dominant photochemical pathway. In many nitroaromatic compounds, rapid intersystem crossing to the triplet state is a common deactivation pathway. rsc.org However, for the class of CF3-substituted mandelic acids, the singlet-state photodecarboxylation appears to be a highly efficient and dominant process. researchgate.net

Redox Chemistry of Aromatic Substituents

The nitro group of this compound is susceptible to reduction, a common and well-established transformation for aromatic nitro compounds. This reduction converts the nitro group (-NO2) into an amino group (-NH2), yielding 2-Amino-4-(trifluoromethyl)mandelic acid. A variety of reducing agents and conditions can be employed to achieve this transformation, with the choice often depending on the presence of other functional groups in the molecule. wikipedia.orgresearchgate.net

Common methods for the reduction of aromatic nitro groups that would be applicable to this compound include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. wikipedia.org

Metal-Acid Systems: Reagents like iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid (e.g., hydrochloric acid or acetic acid) are effective for this reduction. wikipedia.orgresearchgate.net

Transfer Hydrogenation: Using a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of a catalyst such as Pd/C. researchgate.net

The reduction proceeds through a series of intermediates, including nitroso and hydroxylamino species, ultimately leading to the corresponding aniline (B41778) derivative. nih.gov

Table 2: Common Reagents for Aromatic Nitro Group Reduction

| Reagent/System | Conditions | Selectivity Notes |

|---|---|---|

| H2, Pd/C | Hydrogen gas, solvent (e.g., ethanol, ethyl acetate) | Highly efficient, but may also reduce other functional groups. |

| Fe, HCl/AcOH | Acidic aqueous or alcoholic solution | A classic and cost-effective method. |

| Zn, HCl/AcOH | Acidic conditions | Mild conditions can be achieved. researchgate.net |

| SnCl2, HCl | Acidic solution | Often used for selective reductions. |

This table presents generally applicable methods for the reduction of aromatic nitro groups. wikipedia.orgresearchgate.net

The field of biocatalysis offers enzymatic routes for the transformation of mandelic acid and its derivatives. While specific studies on the biocatalytic oxidation of this compound are not prominent, the broader potential can be inferred from research on related compounds. Enzymes such as dehydrogenases are known to catalyze the oxidation of the secondary alcohol in mandelic acids to the corresponding α-keto acid (phenylglyoxylic acid derivative). nih.gov

Furthermore, research has demonstrated that certain nonheme iron enzymes, like hydroxymandelate synthase, can be engineered to perform novel chemistries. For instance, these enzymes have been shown to generate trifluoromethyl radicals from specific reagents, which can then be used in synthetic applications like enantioselective alkene difunctionalization. While this does not represent a direct oxidation of the trifluoromethyl group itself, it highlights the potential for enzymes to interact with and utilize trifluoromethyl-containing substrates in unique ways. The development of biocatalytic systems for the production of optically pure mandelic acids is an active area of research, primarily focusing on nitrile hydrolysis and ketone reduction. nih.govnih.gov

Reaction Pathways Involving the Carboxyl and Hydroxyl Groups

The carboxyl and hydroxyl groups of the mandelic acid moiety are key sites for chemical modification.

Fischer Esterification: The carboxylic acid group can readily undergo esterification when treated with an alcohol in the presence of an acid catalyst, a reaction known as Fischer esterification. masterorganicchemistry.com This reaction is an equilibrium process, and typically, the alcohol is used in excess to drive the reaction towards the formation of the ester product. For example, reacting this compound with methanol (B129727) and a catalytic amount of sulfuric acid would yield the corresponding methyl ester.

Oxidative Decarboxylation: The mandelic acid scaffold can be susceptible to oxidative decarboxylation, where the α-hydroxy acid is converted to the corresponding aldehyde. This transformation can be achieved using various oxidizing agents. For instance, studies on other mandelic acid derivatives have shown that catalysts like copper(II) salts can facilitate this reaction, yielding the benzaldehyde (B42025) derivative. mdma.ch In the case of this compound, this would lead to the formation of 2-nitro-4-(trifluoromethyl)benzaldehyde (B33803).

Hydroxyl Group Reactions: The secondary hydroxyl group can participate in a range of reactions typical for alcohols. It can be acylated to form esters or converted into a better leaving group for subsequent nucleophilic substitution reactions. nih.gov For example, reaction with an acyl chloride or anhydride (B1165640) in the presence of a base would yield the corresponding acetate (B1210297) or other ester at the α-position.

Applications of 2 Nitro 4 Trifluoromethyl Mandelic Acid As a Chemical Building Block

Role in the Synthesis of Complex Organic Scaffolds

2-Nitro-4-(trifluoromethyl)mandelic acid serves as a fundamental building block for the creation of more complex organic molecules. Its utility stems from the presence of multiple reactive sites that can be selectively modified. The carboxylic acid and hydroxyl groups can undergo various transformations, such as esterification, amidation, and oxidation, while the nitro group can be reduced to an amine, opening pathways to a different class of derivatives.

The trifluoromethyl group enhances the metabolic stability and lipophilicity of molecules into which it is incorporated, a desirable feature in the development of bioactive compounds. The compound's preparation often involves stereoselective cyanohydrin formation, followed by hydrolysis, to ensure high enantiomeric purity, which is critical for its role in building intricate, three-dimensional molecular architectures with specific stereochemistry.

| Structural Feature | Implication in Synthesis |

|---|---|

| Chiral Center (α-carbon) | Serves as a source of chirality for asymmetric synthesis, enabling the construction of enantiomerically pure target molecules. |

| Carboxylic Acid (-COOH) and Hydroxyl (-OH) Groups | Provide primary reaction sites for forming esters, amides, and other derivatives, allowing for chain extension and scaffold elaboration. |

| Nitro Group (-NO₂) | Acts as a strong electron-withdrawing group, influencing the reactivity of the aromatic ring. It can be reduced to an amino group to introduce new functionalities. |

| Trifluoromethyl Group (-CF₃) | Enhances lipophilicity and metabolic stability in derivative compounds. Its electron-withdrawing nature also impacts molecular properties. |

Utilization in Chiral Compound Synthesis

The primary value of this compound in chiral synthesis lies in its status as an enantiomerically pure building block. enamine.net Mandelic acid and its derivatives are recognized as an excellent source of chirality for constructing new compounds. researchgate.netresearchgate.net By starting with a specific enantiomer of this acid, chemists can transfer its defined stereochemistry to a larger, more complex target molecule, a strategy central to asymmetric synthesis.

This approach is crucial in fields like pharmaceutical development, where the biological activity of a drug is often dependent on its specific three-dimensional shape. enamine.net The synthesis of chiral α-trifluoromethylamines, for example, highlights the importance of trifluoromethyl-containing building blocks in creating stereochemically defined products. nih.govfrontiersin.org The predictable stereochemistry of this compound allows for the controlled construction of chiral centers in target molecules, avoiding the need for difficult and often inefficient separation of enantiomers later in the synthetic sequence.

Precursor for Advanced Materials and Coordination Chemistry

Beyond its role in traditional organic synthesis, this compound is a valuable precursor for creating advanced materials, particularly in the realm of coordination chemistry. Its ability to act as a ligand—a molecule that binds to a central metal ion—allows for the construction of highly ordered, multidimensional structures.

Chiral Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. When enantiomerically pure ligands are used, the chirality can be transferred from the molecular level to the macroscopic structure of the material, creating a chiral framework. researchgate.net

The inclusion of a nitro group on the ligand, as in this compound, can further functionalize the resulting MOF. researchgate.net The electron-withdrawing nature of the nitro group can enhance the Lewis acidity of the metal centers within the framework, making these materials potentially useful as catalysts. researchgate.net

| Chiral Ligand Used | Resulting Structure Type | Key Observation |

|---|---|---|

| Mandelic acid | 1D Coordination Polymer | Formed densely packed structures stabilized by hydrogen bonding. |

| 3,5-difluoromandelic acid | 1D Coordination Polymer | Also resulted in densely packed structures stabilized by hydrogen bonding. |

| 4-trifluoromethylmandelic acid | 1D Chains and 2D Sheets | The packing motifs were influenced by differing intermolecular interactions afforded by the trifluoromethyl group. |

| (R)-α-methoxyphenyl acetic acid | 1D Zig-Zag Chains | The methoxy-protected derivative gave rise to structures with significant solvent-accessible void space. |

Theoretical and Computational Studies on 2 Nitro 4 Trifluoromethyl Mandelic Acid

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule is fundamental to its chemical reactivity. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating electron distribution and predicting reactive sites. For a molecule like 2-nitro-4-(trifluoromethyl)mandelic acid, the strong electron-withdrawing nature of both the nitro and trifluoromethyl groups is expected to significantly influence the electronic properties of the aromatic ring and the mandelic acid side chain.

This influence can be quantified through various reactivity descriptors derived from the energies of the Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) indicates its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical stability and reactivity. A smaller energy gap generally implies higher reactivity.

Global reactivity descriptors such as chemical hardness (η), global softness (S), electronegativity (χ), and the electrophilicity index (ω) can be calculated from the FMO energies. These descriptors provide a quantitative measure of the molecule's stability and reactivity. For instance, the electrophilicity index helps in predicting how a molecule will behave in the presence of a nucleophile.

To illustrate the kind of data obtained from such analyses, the following table presents calculated electronic properties for a related compound, mandelic acid, in different environments. It is important to note that these values are for the parent mandelic acid and would be significantly different for this compound due to the presence of the electron-withdrawing substituents.

Table 1: Illustrative Calculated Electronic Parameters for Mandelic Acid (Note: This data is for the parent mandelic acid and is intended to be representative of the types of parameters calculated in computational studies. The values for this compound are expected to differ significantly.)

| Solvent | ΔE [eV] | Hardness (η) [eV] | Softness (S) [eV] | Electrophilicity (ω) [eV] | Electronegativity (χ) [eV] |

| Ethanol | 0.223 | 0.112 | 8.965 | 0.102 | 0.151 |

| Water | 0.223 | 0.112 | 8.954 | 0.102 | 0.151 |

| Vacuum | 0.218 | 0.109 | 9.154 | 0.050 | 0.149 |

Source: Adapted from a computational study on mandelic acid and its derivatives. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations can provide precise numerical values for a range of thermochemical properties that are crucial for understanding the behavior of a molecule in chemical reactions. These calculations are essential for predicting reaction outcomes and understanding reaction mechanisms.

Bond Dissociation Enthalpy (BDE) represents the energy required to break a specific bond homolytically. It is a key measure of bond strength. For this compound, the BDE of the O-H bonds in the carboxylic acid and alcohol functional groups would be of particular interest as they are likely sites of reaction.

Ionization Potential (IP) is the minimum energy required to remove an electron from a molecule in its gaseous state. It is a measure of the molecule's resistance to oxidation.

Proton Dissociation Enthalpy (PDE) relates to the enthalpy change upon deprotonation in the gas phase. It is a measure of the intrinsic acidity of a molecule.

Proton Affinity (PA) is the negative of the enthalpy change for the gas-phase reaction of a species with a proton. It quantifies the gas-phase basicity of a molecule.

Electron Transfer Enthalpy (ETE) is the enthalpy change associated with the transfer of an electron to a molecule.

While specific calculated values for this compound are not available, the table below provides representative values for related functional groups and molecules to illustrate the typical magnitude of these properties. The presence of strong electron-withdrawing groups in this compound would be expected to increase its acidity (lower pKa, and thus affect its PDE and PA) compared to unsubstituted mandelic acid.

Table 2: Illustrative Thermochemical Data for Related Compounds and Functional Groups (Note: This data is for analogous compounds and functional groups and is provided for illustrative purposes. The values for this compound will be different.)

| Property | Molecule/Functional Group | Typical Calculated Value |

| O-H Bond Dissociation Enthalpy | Phenol | ~87.3 kcal/mol |

| Proton Affinity | Aniline (B41778) | ~209 kcal/mol |

| Ionization Potential | Benzene (B151609) | ~9.24 eV |

Source: Compiled from various computational chemistry studies on related organic molecules.

Mechanistic Insights from Computational Models

Computational models are invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, these models can identify transition states, intermediates, and reaction products. This allows for the calculation of activation energies, which determine the rate of a reaction.

For this compound, mechanistic computational models could be used to:

Predict metabolic pathways: By simulating the interaction of the molecule with metabolic enzymes, it may be possible to predict how it is broken down in a biological system.

Identify potential drug targets: Computational docking studies can simulate the binding of this compound to the active sites of proteins, helping to identify potential biological targets. nih.gov

Understand reaction selectivity: In synthetic chemistry, these models can explain why certain products are favored over others in a chemical reaction. For instance, in electrophilic substitution reactions, the model can predict the most likely position of substitution on the aromatic ring.

Mechanistic computational models provide a bridge between the molecular structure and the macroscopic properties and behaviors of a compound. nih.gov They are a key tool in modern chemical research, enabling the rational design of new molecules and a deeper understanding of their properties.

Advanced Analytical Methodologies in Research on 2 Nitro 4 Trifluoromethyl Mandelic Acid

Determination of Enantiomeric Purity

Establishing the enantiomeric excess (ee) of chiral molecules like 2-Nitro-4-(trifluoromethyl)mandelic acid is fundamental. High-performance liquid chromatography, gas chromatography, and nuclear magnetic resonance spectroscopy are primary techniques employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for separating enantiomers, allowing for precise quantification of enantiomeric purity. mdpi.com These techniques rely on the formation of transient diastereomeric complexes between the analyte enantiomers and a chiral stationary phase (CSP) or a chiral selector. mdpi.comnih.gov The differing stability of these complexes leads to different retention times for each enantiomer, enabling their separation. mdpi.com

For acidic compounds like mandelic acid derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used in HPLC. nih.gov For instance, cellulosic tris(3,5-dichlorophenylcarbamate) immobilized on silica (B1680970) gel has proven effective for resolving various mandelic acid derivatives. nih.gov The mobile phase composition, typically a mixture of a nonpolar solvent like n-hexane with an alcohol modifier (e.g., isopropanol (B130326) or ethanol) and an acidic additive (e.g., trifluoroacetic acid), is optimized to achieve baseline resolution. nih.gov Supercritical fluid chromatography (SFC) has also emerged as a faster and more efficient alternative to HPLC for the enantioseparation of mandelic acid derivatives on similar chiral stationary phases. nih.gov

Gas chromatography requires the derivatization of the polar carboxyl and hydroxyl groups of mandelic acid to increase its volatility. mdpi.comnih.gov Esterification of the carboxylic acid and acylation of the hydroxyl group are common derivatization strategies. mdpi.com The resulting derivatives are then separated on capillary columns coated with a chiral stationary phase, often based on modified cyclodextrins. mdpi.comchromatographyonline.com Permethylated cyclodextrins are widely used selectors that facilitate chiral recognition through inclusion complexation and surface interactions. mdpi.comchromatographyonline.com The choice of cyclodextrin (B1172386) derivative and the specific derivatization of the analyte are critical for achieving optimal separation. mdpi.com

Table 1: Illustrative Chiral Chromatography Conditions for Mandelic Acid Derivatives This table presents typical starting conditions for method development, based on literature for analogous compounds.

| Parameter | Chiral HPLC | Chiral GC |

|---|---|---|

| Stationary Phase | Polysaccharide-based (e.g., CHIRALPAK® IC) nih.gov | Cyclodextrin-based (e.g., Permethylated β-cyclodextrin) mdpi.comchromatographyonline.com |

| Mobile Phase/Carrier Gas | n-Hexane/Isopropanol with 0.1% TFA nih.gov | Helium or Hydrogen nih.gov |

| Analyte Form | Underivatized | Derivatized (e.g., methyl ester, acetate) mdpi.com |

| Detection | UV (e.g., 230 nm) nih.gov | Flame Ionization (FID) or Mass Spectrometry (MS) mdpi.com |

| Key Principle | Differential interaction with CSP nih.gov | Differential interaction with CSP after volatilization mdpi.com |

Nuclear Magnetic Resonance (NMR) spectroscopy offers a versatile alternative for determining enantiomeric excess. Since enantiomers are indistinguishable in an achiral solvent, their NMR spectra are identical. semanticscholar.org To achieve differentiation, a chiral auxiliary agent is introduced to create a diastereomeric environment. nih.gov

Chiral Solvating Agents (CSAs) are chiral molecules that form rapidly exchanging, non-covalent diastereomeric complexes with the analyte enantiomers. nih.govunipi.it This interaction results in distinct chemical shifts for the corresponding protons (or other nuclei) of the two enantiomers, allowing for direct integration and calculation of the enantiomeric ratio. unipi.itresearchgate.net The magnitude of the chemical shift difference (ΔΔδ) depends on the strength and geometry of the interaction between the CSA and the analyte. arkat-usa.org For carboxylic acids like this compound, CSAs capable of hydrogen bonding or π-π stacking are often effective. researchgate.net

Chiral Derivatizing Agents (CDAs) react covalently with the analyte to form stable diastereomers. nih.govnih.gov These diastereomers have distinct physical properties and, consequently, different NMR spectra. nih.gov This method generally produces larger chemical shift differences compared to CSAs, simplifying analysis. However, the derivatization reaction must proceed to completion without any kinetic resolution or racemization of the analyte or the CDA to ensure accurate results. arkat-usa.org

Spectroscopic Characterization Relevant to Reaction Mechanisms (e.g., UV-Vis for PDC studies)

Spectroscopic techniques are invaluable for elucidating reaction mechanisms by monitoring the consumption of reactants and the formation of products and intermediates. researchgate.net Ultraviolet-Visible (UV-Vis) spectroscopy is particularly useful for studying reactions involving a change in chromophores.

A pertinent example is the oxidation of mandelic acids by pyridinium (B92312) dichromate (PDC), a Cr(VI) reagent. ijarsct.co.in The progress of this oxidation can be conveniently followed by monitoring the decrease in absorbance of the PDC species at its maximum absorption wavelength (λmax), which is around 355 nm. ijarsct.co.inijarsct.co.inresearchgate.net By measuring the change in absorbance over time under pseudo-first-order conditions (i.e., with the mandelic acid substrate in large excess), kinetic data can be obtained. ijarsct.co.in These data allow for the determination of reaction orders with respect to the oxidant, substrate, and any acid catalyst, as well as the calculation of rate constants and activation parameters. ijarsct.co.inresearchgate.net Such kinetic studies provide crucial insights into the reaction mechanism, including the formation of a potential intermediate complex between the mandelic acid and the oxidant. ijarsct.co.in

Table 2: Application of UV-Vis Spectroscopy in Kinetic Study of Mandelic Acid Oxidation by PDC

| Parameter | Description | Reference |

|---|---|---|

| Technique | UV-Vis Spectrophotometry | ijarsct.co.inijarsct.co.in |

| Species Monitored | Pyridinium Dichromate (PDC) | ijarsct.co.inresearchgate.net |

| Wavelength (λmax) | ~355 nm | ijarsct.co.inijarsct.co.in |

| Measured Quantity | Decrease in Absorbance over Time | ijarsct.co.in |

| Derived Information | Reaction rate, rate constants, reaction orders | ijarsct.co.in |

| Mechanistic Insight | Evidence for intermediate complex formation | ijarsct.co.in |

Chromatographic Techniques for Reaction Monitoring and Purification

Chromatographic methods are essential tools for both monitoring the progress of a chemical reaction and for purifying the final product.

Reaction Monitoring: Thin-Layer Chromatography (TLC) is a rapid and simple technique for qualitatively monitoring a reaction. researchgate.net By spotting the reaction mixture on a TLC plate alongside the starting material and, if available, the expected product, one can visually track the disappearance of the reactant and the appearance of the product over time. For more quantitative analysis, HPLC and GC can be used to take time-course samples from the reaction mixture to determine the conversion rate and the formation of any byproducts. researchgate.net

Purification: When the reaction is complete, chromatographic techniques are employed to isolate the desired product from unreacted starting materials, reagents, and byproducts. Preparative High-Performance Liquid Chromatography is a powerful method for purifying compounds on a larger scale. sielc.com For a compound like this compound, a reverse-phase HPLC method, possibly using a C18 column with a mobile phase of acetonitrile (B52724) and water with an acid modifier, could be developed for purification. sielc.com The scalability of such methods allows for the isolation of the product with high purity, which is critical for subsequent use or characterization. sielc.com

Q & A

Basic: What are the recommended synthetic routes for 2-Nitro-4-(trifluoromethyl)mandelic acid?

Answer:

Synthesis typically involves functionalizing mandelic acid derivatives. A plausible route starts with 4-(trifluoromethyl)phenylacetic acid () or similar precursors. Nitration can be achieved via electrophilic aromatic substitution under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). Post-synthetic purification via recrystallization or column chromatography is critical. Reaction optimization (e.g., stoichiometry, temperature) minimizes side products like regioisomers ( ). Intermediate characterization using TLC and IR spectroscopy ensures stepwise fidelity .

Advanced: How can reaction conditions be optimized to minimize byproducts during synthesis?

Answer:

Byproduct formation (e.g., over-nitrated isomers) is mitigated by:

- Controlled nitration : Slow addition of nitrating agents and low temperatures (0–10°C) to favor para-substitution.

- Catalytic scavengers : Use urea to neutralize excess HNO₃.

- Real-time monitoring : HPLC or inline FTIR tracks reaction progression ().

- Solvent selection : Polar aprotic solvents (e.g., DCM) improve regioselectivity. Computational modeling (DFT) predicts reactive sites, aiding condition optimization ( ) .

Basic: What spectroscopic techniques are effective for characterizing this compound?

Answer:

- NMR : ¹H NMR identifies aromatic protons and hydroxyl groups, while ¹⁹F NMR confirms trifluoromethyl presence (δ ~ -60 to -65 ppm) ( ).

- IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O) and ~3300 cm⁻¹ (OH) validate functional groups.

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M-H]⁻ ion).

- XRD : Single-crystal diffraction resolves stereochemistry () .

Advanced: How can enantiomers be resolved, and enantiomeric excess determined?

Answer:

- Chiral HPLC : Use columns like Chiralpak® IG with hexane:IPA mobile phases. Retention time differences distinguish enantiomers.

- Electronic Circular Dichroism (ECD) : Synchrotron-based ECD below 200 nm provides VUV-region data for chiral discrimination ().

- Capillary Electrophoresis (CE) : Chiral selectors (e.g., cyclodextrins) separate enantiomers with high resolution .

Basic: How can purity and impurities be assessed?

Answer:

- HPLC/LC-MS : Compare retention times with reference standards ( ). Impurities like nitro-reduction byproducts are quantified via area normalization.

- Melting point analysis : Sharp melting ranges (e.g., 134–138°C) indicate purity ( ).

- Elemental analysis : C, H, N, F percentages validate stoichiometric consistency .

Advanced: How to address conflicting NMR data during structural elucidation?

Answer:

- 2D NMR : HSQC and HMBC correlate ¹H-¹³C signals to resolve overlapping peaks.

- Computational prediction : Tools like ACD/Labs or Gaussian simulate NMR shifts to validate assignments.

- Isotopic labeling : ¹⁵N or ¹³C labeling clarifies ambiguous signals (e.g., nitro group environments) ( ) .

Basic: What are the key stability considerations for storage?

Answer:

- Light sensitivity : Store in amber glass under inert gas (N₂/Ar) to prevent photodegradation.

- Temperature : -20°C for long-term stability; DSC monitors thermal decomposition ( ).

- Moisture control : Desiccants (e.g., silica gel) prevent hydrolysis of the nitro or trifluoromethyl groups .

Advanced: How to study degradation pathways under varying pH conditions?

Answer:

- Forced degradation : Expose to acidic (HCl), basic (NaOH), and neutral buffers at elevated temperatures.

- Degradant isolation : Preparative HPLC isolates products for HR-MS and NMR analysis (e.g., hydroxylated or decarboxylated derivatives).

- Kinetic modeling : Arrhenius plots predict shelf-life under standard conditions ( ) .

Basic: What safety precautions are recommended for handling?

Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (GHS H302, H315) ().

- Spill management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite).

Advanced: How is this compound applied in enzyme inhibition studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.